molecular formula C21H18N4O3S B11375612 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11375612
M. Wt: 406.5 g/mol
InChI Key: IOLGCJXEJYGFRO-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyano group, and a sulfanyl linkage, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and phenyl groups. The final step involves the formation of the sulfanyl linkage and the attachment of the propanamide moiety.

    Formation of Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Cyano and Phenyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the phenyl group can be added through a Friedel-Crafts acylation.

    Formation of Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with 4-methoxyphenylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis and metabolism.

Medicine

In medicine, the compound shows promise as a lead compound for the development of new drugs, particularly those targeting cancer and bacterial infections due to its ability to inhibit key enzymes.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby disrupting DNA synthesis in rapidly dividing cells. The cyano and sulfanyl groups play crucial roles in binding to the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine: Lacks the sulfanyl and propanamide groups.

    2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanamide.

    N-(4-Methoxyphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Similar but with an acetamide group.

Uniqueness

The presence of both the sulfanyl linkage and the propanamide moiety in 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide provides unique binding properties and reactivity, making it a versatile compound for various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H18N4O3S/c1-13(19(26)23-15-8-10-16(28-2)11-9-15)29-21-24-18(14-6-4-3-5-7-14)17(12-22)20(27)25-21/h3-11,13H,1-2H3,(H,23,26)(H,24,25,27)

InChI Key

IOLGCJXEJYGFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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